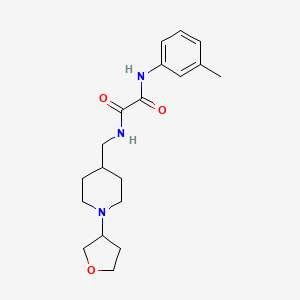
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide, also known as TRO19622, is a synthetic compound that has been developed for its potential use as a treatment for various neurological disorders.
Scientific Research Applications
Photocycloaddition Applications
The preparation and intramolecular [2+2]-photocycloaddition of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones, which are structurally related to tetrahydrofuran and piperidine derivatives, have been extensively studied. These reactions are crucial for the synthesis of complex cyclic structures, potentially applicable in the development of pharmaceuticals and organic materials. Albrecht, Basler, and Bach (2008) have optimized conditions for achieving high yields and perfect diastereoselectivity, indicating the significant potential of these reactions in synthetic organic chemistry (Albrecht, Basler, & Bach, 2008).
Glycine Transporter Inhibition
Yamamoto et al. (2016) identified potent inhibitors of the glycine transporter 1 (GlyT1), crucial for regulating synaptic glycine concentrations in the central nervous system. These inhibitors, including piperidine and tetrahydrofuran derivatives, are essential for understanding neurotransmitter regulation and have therapeutic potential in CNS disorders (Yamamoto et al., 2016).
HIV-1 Entry Inhibition
Research has identified N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors, which prevent gp120 binding to CD4. These findings are crucial for developing new therapeutic agents against HIV-1, showcasing the importance of such structural motifs in medicinal chemistry (Zhao et al., 2005).
Redox Derivatives Synthesis
Sen', Shilov, and Golubev (2014) explored the synthesis and structure of redox derivatives of 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl. Understanding these redox processes is vital for applications in materials science, including the development of novel redox-active compounds and catalysts (Sen', Shilov, & Golubev, 2014).
properties
IUPAC Name |
N'-(3-methylphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-3-2-4-16(11-14)21-19(24)18(23)20-12-15-5-8-22(9-6-15)17-7-10-25-13-17/h2-4,11,15,17H,5-10,12-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHHKIHMLNKZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)
![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)
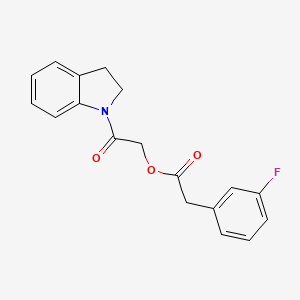
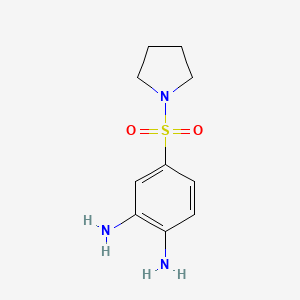
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B2643999.png)
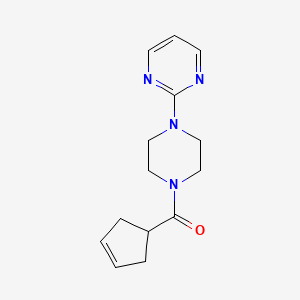
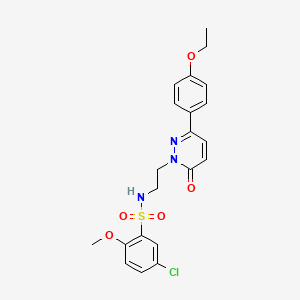

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2644006.png)


![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644010.png)
![4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2644014.png)
![2-[[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2644016.png)